molecular formula C10H13Cl2N3O2 B1528258 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride CAS No. 1803560-72-6

2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride

Numéro de catalogue: B1528258
Numéro CAS: 1803560-72-6
Poids moléculaire: 278.13 g/mol
Clé InChI: JTXFLRYKLXMHHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

| 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the initial and rate-limiting enzyme in the biosynthesis of serotonin in the periphery. This compound acts as a molecular scaffold that competitively occupies the enzyme's active site, effectively blocking the conversion of L-tryptophan to 5-hydroxytryptophan. Its high selectivity for TPH1 over the neuronal isoform TPH2 makes it an invaluable pharmacological tool for dissecting the specific roles of peripheral serotonin, which is predominantly synthesized in the enterochromaffin cells of the gastrointestinal tract, without directly affecting central nervous system serotonergic signaling. Researchers utilize this inhibitor to explore the pathophysiological functions of gut-derived serotonin in a wide range of processes, including gastrointestinal motility, hepatic regeneration, bone metabolism, and immune modulation. Its application is critical in preclinical models for investigating conditions such as carcinoid syndrome, irritable bowel syndrome (IBS), osteoporosis, and metabolic disorders, where modulating peripheral serotonin synthesis presents a promising therapeutic avenue. The dihydrochloride salt form ensures enhanced solubility and bioavailability in aqueous experimental systems, facilitating in vitro enzymatic assays, cell culture studies, and in vivo animal model research.

Propriétés

IUPAC Name

2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.2ClH/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8;;/h1-3,5,7,13H,4,11H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXFLRYKLXMHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803560-72-6
Record name 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthesis of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine scaffold can be synthesized via cyclization reactions involving appropriate aminopyridine and halo-pyrrole precursors. Common methods include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to form the fused heterocycle
  • Intramolecular cyclizations under acidic or basic conditions to close the ring system

These methods ensure regioselective formation of the 3-substituted pyrrolo[3,2-b]pyridine ring.

Introduction of the Amino Propanoic Acid Side Chain

The amino acid side chain is introduced through:

  • Nucleophilic substitution or addition reactions where the pyrrolo[3,2-b]pyridine intermediate is reacted with a suitable α-amino acid derivative or precursor
  • Use of protected amino acid esters to facilitate coupling and subsequent deprotection steps
  • Amino acid synthesis techniques such as Strecker synthesis or reductive amination adapted to the heterocyclic system

The key is to maintain the stereochemistry at the 2-amino position and ensure the carboxylic acid functionality is intact.

Formation of the Dihydrochloride Salt

The final step involves:

  • Treatment of the free base compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether)
  • Crystallization or precipitation of the dihydrochloride salt to improve purity and stability
  • Characterization by melting point, NMR, and elemental analysis to confirm salt formation

This salt form is preferred for pharmaceutical applications due to enhanced solubility and bioavailability.

Comparative Data Table of Preparation Parameters

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Pyrrolo[3,2-b]pyridine core Pd-catalyzed cross-coupling Aminopyridine, halo-pyrrole, Pd catalyst Regioselective fused heterocycle formation
Amino acid side chain coupling Nucleophilic substitution/addition Protected amino acid esters, coupling agents Stereospecific attachment of amino acid side chain
Salt formation Acid-base reaction HCl in ethanol/ether Formation of stable dihydrochloride salt

Research Findings and Optimization Notes

  • The choice of catalyst and reaction conditions in the cyclization step critically affects the yield and purity of the heterocyclic core. Optimized palladium catalysts with appropriate ligands improve selectivity.
  • Protecting groups on the amino acid moiety must be carefully selected to avoid side reactions during coupling and to allow clean deprotection.
  • The dihydrochloride salt formation enhances compound stability, which is crucial for storage and formulation in pharmaceutical contexts.
  • Analytical methods such as NMR, mass spectrometry, and HPLC are essential throughout the process to monitor reaction progress and confirm structural integrity.

Applications De Recherche Scientifique

Biochemical Research

This compound is primarily studied for its role as an inhibitor of various kinases, which are crucial in signaling pathways that regulate cellular functions. Notably, it has been identified as an inhibitor of SGK-1 kinase, which is involved in processes such as electrolyte balance and cell proliferation.

Case Study: SGK-1 Inhibition

Research indicates that inhibiting SGK-1 can have therapeutic implications for conditions like renal and cardiovascular diseases. The ability to modulate SGK-1 activity suggests potential applications in treating disorders related to sodium retention and hypertension .

Drug Development

The unique chemical structure of 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride positions it as a candidate for novel drug formulations. Its interaction with various biological targets makes it a subject of interest for developing new therapeutics.

Case Study: Antidiabetic Agents

Inhibitors like this compound may also be explored for their effects on glucose homeostasis, potentially leading to advancements in diabetes treatment .

Neuropharmacology

The compound's influence on neurotransmitter systems could be significant. It may modulate pathways associated with neurodegenerative diseases or mood disorders by affecting the signaling mechanisms of neurotransmitters.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Systems

(a) (S)-2-Amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic Acid (CAS: 149818-23-5)
  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.21 g/mol (free base)
  • Key Differences : Lacks the dihydrochloride salt, reducing solubility in aqueous media. The (S)-enantiomer may exhibit distinct stereospecific interactions in biological systems .
(b) 3-{3-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic Acid Hydrochloride (CAS: 2866334-22-5)
  • Molecular Formula : C₁₀H₁₀Cl₂N₂O₂
  • Molecular Weight : 261.10 g/mol
(c) (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (CAS: 70702-47-5)
  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Features
2-Amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride C₁₀H₁₃Cl₂N₃O₂ 278.1 ≥95% Dihydrochloride salt; fused pyrrolo-pyridine; high aqueous solubility
(S)-Enantiomer (free base) C₁₀H₁₁N₃O₂ 205.21 N/A Stereospecific interactions; requires dry storage
3-Chloro-pyrrolo-pyridine derivative C₁₀H₁₀Cl₂N₂O₂ 261.10 N/A Chloro substituent; modified electronic properties
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 ≥98.5% Simple pyridine; lower molecular weight; no fused ring system

Activité Biologique

2-Amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride, also known as 4-Aza-L-tryptophan, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 2613384-10-2
  • Synonyms : (S)-2-Amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid

Research indicates that this compound may act as an inhibitor of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 is involved in various cellular processes, including electrolyte balance and cell proliferation, particularly in renal and cardiovascular systems. Inhibition of SGK-1 by this compound may provide therapeutic benefits in conditions such as hypertension and renal disease .

Antifibrotic Effects

Recent studies have highlighted the antifibrotic potential of 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid. In vitro assays demonstrated that the compound effectively reduced collagen expression in hepatic stellate cells (HSC-T6), indicating its potential for treating liver fibrosis. The half-maximal inhibitory concentration (IC50) values for related compounds suggest a promising efficacy profile for this class of molecules in fibrosis-related conditions .

Neuroprotective Properties

The compound has also been investigated for neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative processes. The structural similarity to tryptophan derivatives positions it as a candidate for further exploration in neurological disorders .

Case Studies and Research Findings

StudyFindings
Inhibition of SGK-1 Demonstrated effective inhibition in cellular models, suggesting therapeutic applications in electrolyte balance regulation .
Antifibrotic Activity Reduced collagen deposition in HSC-T6 cells with IC50 values indicating significant activity .
Neuroprotection Showed potential in modulating neurotransmitter systems, warranting further investigation into its effects on neurodegeneration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolopyridine derivative with a protected amino acid precursor (e.g., Fmoc-protected alanine), followed by deprotection and salt formation. Key steps include:

  • Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between the pyrrolopyridine moiety and the amino acid backbone .
  • Deprotection : Acidic cleavage (e.g., TFA) of the Fmoc group, with careful pH control to avoid decomposition of the heterocyclic core .
  • Salt Formation : Treatment with HCl in a polar solvent (e.g., methanol/water) to precipitate the dihydrochloride salt, ensuring high solubility for biological assays .
    • Critical Factors : Reaction temperature (< 0°C during coupling) and stoichiometric ratios (1:1.2 for amine:carbodiimide) significantly impact yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR (D2O) identifies key protons: δ 7.5–8.2 ppm (pyrrolopyridine aromatic protons), δ 3.8–4.2 ppm (α-proton of the amino acid), and δ 3.1–3.5 ppm (β-methylene protons). 13C NMR confirms the carbonyl (170–175 ppm) and aromatic carbons .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z 206.1 (free base) and [M+2H-Cl]+ at m/z 240.0 for the dihydrochloride form .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) verify purity (>95%) with retention times between 8–10 minutes .

Q. What is the compound's role in studying enzyme-substrate interactions or protein binding?

  • Methodological Answer : The pyrrolopyridine core mimics tryptophan in aromatic stacking interactions, making it a probe for:

  • Tryptophan Synthase Inhibition : Competitive assays using UV-Vis spectroscopy (λ = 280 nm) to monitor substrate displacement .
  • Protein Binding Studies : Fluorescence quenching experiments (excitation at 295 nm) quantify binding affinity (Kd ≈ 10–50 μM) with serum albumin or cytochrome P450 enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

  • Methodological Answer : Discrepancies often arise from assay conditions. To address this:

  • Standardize Assays : Use identical buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0) and cell lines (HEK293 vs. HeLa) .
  • Orthogonal Validation : Confirm IC50 values via SPR (surface plasmon resonance) for direct binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Control for Salt Effects : Compare dihydrochloride vs. free base forms, as solubility differences (e.g., 50 mg/mL vs. 5 mg/mL in water) may alter bioavailability .

Q. What strategies optimize the compound's pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Esterification of the carboxylic acid (e.g., methyl ester) improves membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .
  • Structural Analog Screening : Replace the pyrrolopyridine with indole or imidazopyridine moieties to enhance metabolic stability (t1/2 > 2 hours in liver microsomes) .
  • Formulation : Use cyclodextrin-based nanoparticles to increase plasma half-life (from 1.5 to 4 hours in rodent models) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like kynurenine 3-monooxygenase (KMO). Focus on hydrogen bonds with Arg231 and π-π stacking with Phe242 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex; RMSD < 2 Å indicates stable binding .
  • QSAR Analysis : Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups at the pyrrolopyridine 5-position) with IC50 values (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride
Reactant of Route 2
2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.